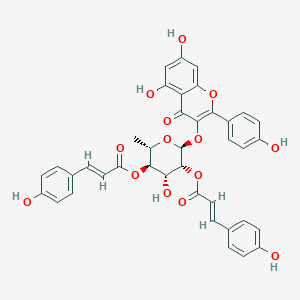

![molecular formula C12H16N2 B171912 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 155748-81-5](/img/structure/B171912.png)

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

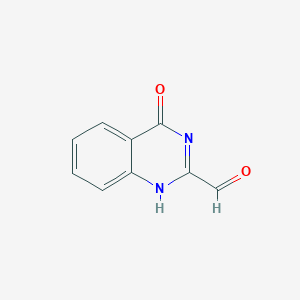

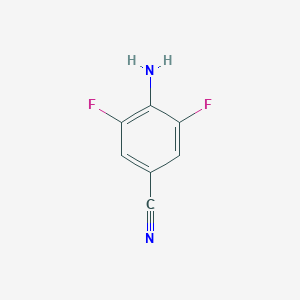

“3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine” is a chemical compound with the molecular formula C12H16N2 . It is also known as “{3-benzyl-3-azabicyclo [3.1.0]hexan-6-yl}methanamine dihydrochloride” and has a molecular weight of 275.22 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including “3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine”, involves a gram-scale cyclopropanation reaction of maleimides . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The InChI code for “3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine” is1S/C13H18N2.2ClH/c14-6-11-12-8-15 (9-13 (11)12)7-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine” is a solid at room temperature . It has a molecular weight of 275.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.Scientific Research Applications

Antiviral Medications

“3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine” is a crucial component in several antiviral medications . It’s used in the synthesis of drugs like boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus . On the other hand, pf-07321332 is an oral medication used for the treatment of COVID-19 .

Efficient Synthesis

Researchers have developed an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis for more efficient synthesis of "3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine" .

Pharmaceutical Intermediates

This compound is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs . It plays a key role in the production of various pharmaceuticals .

Heterocyclic Scaffolds

Heterocyclic scaffolds containing nitrogen are commonly found as the central structures in numerous active pharmaceuticals and natural products . “3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine” is one such heterocyclic scaffold .

Intramolecular Cyclopropanation

The compound is used in the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method is more efficient than the traditional cyclization reaction and catalytic hydrogenation reaction .

Molecular Studies

“3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine” is also used in molecular studies . For instance, it’s used in the study of Nirmatrelvir (PF-07321332)-3C-like SARS-CoV-2 protease complexation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing . In case of inadequate ventilation, respiratory protection should be worn .

Mechanism of Action

Target of Action

The primary targets of 3-Benzyl-3-azabicyclo[31It’s structurally similar compound, 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These medications are known to inhibit viral proteases, suggesting that 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine might have similar targets.

Mode of Action

For instance, boceprevir and pf-07321332, which contain 6,6-DMABH, act by binding to and inhibiting the function of viral proteases .

Biochemical Pathways

For example, boceprevir and pf-07321332, which contain 6,6-DMABH, inhibit the replication of viruses by targeting their proteases .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Benzyl-3-azabicyclo[31It’s structurally similar compound, 6,6-dmabh, is used in the synthesis of antiviral medications , suggesting that it might have favorable pharmacokinetic properties.

Result of Action

For instance, boceprevir and pf-07321332, which contain 6,6-DMABH, are known to inhibit the replication of viruses .

properties

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZOKHOIEDMSLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934353 |

Source

|

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

CAS RN |

151860-17-2 |

Source

|

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

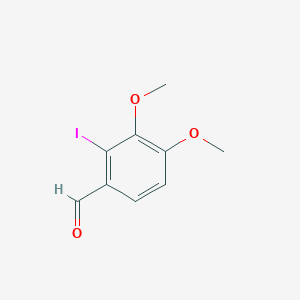

![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)

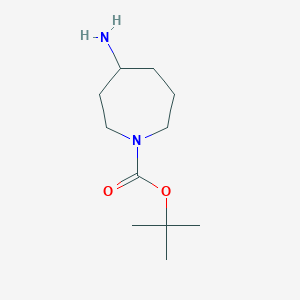

![6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)